molecular formula C16H8Cl2FNOS2 B5083611 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5083611
M. Wt: 384.3 g/mol
InChI Key: LXJXHISHOMAWCR-AUWJEWJLSA-N
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Description

3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DBT, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. DBT is a thiazolidinone derivative that has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one also activates the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. Additionally, 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing lipid peroxidation. 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is also stable under various conditions, making it suitable for long-term storage. However, 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its relatively high cost and limited availability. Additionally, 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one may exhibit different biological activities depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for the study of 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to investigate the potential of 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to explore the structure-activity relationship of 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its derivatives to optimize its biological activity. Additionally, the development of new synthesis methods for 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its derivatives may improve their availability and reduce their cost.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2,4-dichlorobenzaldehyde with 4-fluorobenzylamine in the presence of acetic acid to form the corresponding Schiff base. The Schiff base is then reacted with 2-thioxo-1,3-thiazolidin-4-one in the presence of triethylamine to yield 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The synthesis method of 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied and optimized to obtain high yields and purity.

Scientific Research Applications

3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess various biological activities, making it a potential candidate for scientific research. 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one also possesses antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Additionally, 3-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.

properties

IUPAC Name

(5Z)-3-(2,4-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2FNOS2/c17-10-3-6-13(12(18)8-10)20-15(21)14(23-16(20)22)7-9-1-4-11(19)5-2-9/h1-8H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXHISHOMAWCR-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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